(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(piperidino)methanone

Description

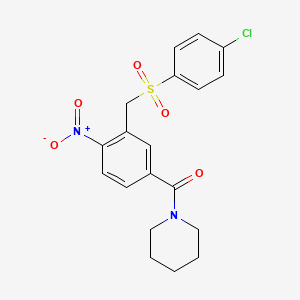

The compound (3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(piperidino)methanone features a central methanone group linked to a piperidine ring and a substituted aromatic system. The aromatic moiety contains a 4-nitro group and a (4-chlorophenyl)sulfonylmethyl substituent at the 3-position.

Properties

IUPAC Name |

[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O5S/c20-16-5-7-17(8-6-16)28(26,27)13-15-12-14(4-9-18(15)22(24)25)19(23)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFBAHZBLSHMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)(piperidino)methanone , also known by its CAS number 337921-08-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H19ClN2O5S

- Molecular Weight : 422.88 g/mol

- Boiling Point : 670.1 ± 55.0 °C (predicted)

- Density : 1.405 ± 0.06 g/cm³ (predicted)

- pKa : -2.50 ± 0.20 (predicted)

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of the piperidine and sulfonyl groups suggests potential interactions with neurotransmitter receptors and enzymes involved in various metabolic pathways.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group may facilitate binding to enzymes, inhibiting their activity and altering metabolic processes.

- Receptor Modulation : The piperidine ring is known for its ability to interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation in animal models.

- Cytotoxicity : Preliminary data suggest that this compound may possess cytotoxic properties against certain cancer cell lines.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | E. coli | |

| Compound B | Anti-inflammatory | Rat Adjuvant Arthritis | |

| Compound C | Cytotoxicity | HeLa Cells |

Case Studies

-

Study on Antimicrobial Properties :

A study evaluating the antimicrobial efficacy of various sulfonamide derivatives found that certain modifications enhanced activity against Gram-positive bacteria, suggesting that structural features like the chlorophenyl group play a crucial role in bioactivity. -

Anti-inflammatory Research :

In an experimental model of arthritis, compounds structurally similar to this compound demonstrated significant reductions in inflammatory markers, indicating potential therapeutic applications in inflammatory diseases. -

Cytotoxicity Evaluation :

Research on related compounds revealed selective cytotoxicity against cancer cell lines, with IC50 values indicating that some derivatives could be developed into chemotherapeutic agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations :

Nitrogen-containing rings :

- Piperidine vs. Piperazine :

- The target compound’s piperidine ring lacks the additional nitrogen found in piperazine-based analogs (e.g., compound 4i in : (4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone).

Sulfonyl and Nitro Group Positions: The 3-position sulfonylmethyl and 4-nitro groups in the target compound contrast with analogs like (Z)-3-(((4-Nitrophenyl)sulfonyl)methylene)isoindolin-1-one (8c, ), where the nitro group is para to the sulfonyl moiety on an isoindolinone backbone. Such positional differences affect electron density distribution and steric hindrance .

Aromatic Substituents: The 4-chlorophenyl group in the target compound is replaced by fluorophenyl or benzhydryl groups in analogs (e.g., compound 4l in : (4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone). Fluorine’s electronegativity enhances metabolic stability, while benzhydryl groups increase lipophilicity .

Table 1: Structural and Physical Property Comparison

Q & A

Q. What computational tools predict metabolic pathways and potential toxicities?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, bioavailability, and hERG inhibition .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s Metabolite .

- Toxicity Profiling : Leverage ProTox-II to predict organ-specific toxicities (e.g., hepatotoxicity) based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.